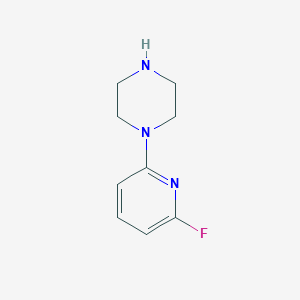

1-(6-Fluoropyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARECGTDYSHHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395616 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223514-16-7 | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(6-Fluoropyridin-2-yl)piperazine chemical structure and IUPAC name

Structural Characterization, Synthetic Protocols, and Medicinal Applications[1][2]

Executive Summary & Chemical Identity

1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block belonging to the arylpiperazine class.[1] It serves as a critical pharmacophore in the development of central nervous system (CNS) agents, particularly those targeting G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors.[1]

Unlike simple phenylpiperazines, the incorporation of the pyridine ring and the fluorine substituent introduces unique electronic and physicochemical properties. The nitrogen of the pyridine ring reduces lipophilicity compared to a benzene ring (lowering LogP), while the fluorine atom at the 6-position serves two functions: it electronically activates the ring for nucleophilic substitution during synthesis and blocks metabolic oxidation at a susceptible site during in vivo application.

1.1 Chemical Data Matrix[1]

| Parameter | Specification |

| IUPAC Name | 1-(6-Fluoropyridin-2-yl)piperazine |

| Alternative Names | 2-Fluoro-6-(1-piperazinyl)pyridine; 1-(6-Fluoro-2-pyridyl)piperazine |

| CAS Registry Number | 66192-14-9 |

| Molecular Formula | C |

| Molecular Weight | 181.21 g/mol |

| Physical State | Pale yellow oil or low-melting solid (often handled as HCl salt) |

| Basicity (pKa) | ~8.45 (Piperazine secondary amine) |

| Solubility | Soluble in DCM, Methanol, DMSO; HCl salt soluble in water |

Structural Properties & Reactivity Profile[1]

To effectively utilize this compound in drug design, one must understand the interplay between its structural components.

2.1 Electronic Configuration

The molecule consists of a piperazine ring attached to a 2,6-disubstituted pyridine.

-

Piperazine Moiety: The secondary amine (N4) is basic and acts as the primary proton acceptor at physiological pH. In medicinal chemistry, this nitrogen typically forms a salt bridge with a conserved aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.

-

Fluoropyridine Core: The pyridine ring is electron-deficient.[1] The fluorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density at position 2.[1]

2.2 Reactivity Implications[1]

-

Nucleophilicity: The secondary amine of the piperazine remains nucleophilic, allowing for further functionalization (e.g., alkylation, acylation) to attach "tail" moieties for receptor selectivity.

-

Metabolic Stability: In non-fluorinated analogs (e.g., 1-(2-pyridyl)piperazine), the position ortho to the nitrogen is susceptible to oxidative metabolism.[1] The fluorine atom at position 6 blocks this metabolic soft spot, potentially extending the biological half-life of derived drugs.

Synthetic Methodology

Causality: The synthesis relies on a Nucleophilic Aromatic Substitution (

Reactants:

-

Substrate: 2,6-Difluoropyridine (The electrophile).

-

Nucleophile: Piperazine (Must be in excess to prevent bis-substitution).[1]

-

Base: Potassium Carbonate (

) or Triethylamine (

3.1 Reaction Mechanism & Workflow (Graphviz)

Figure 1: Synthetic workflow for the mono-substitution of 2,6-difluoropyridine via SNAr mechanism.

3.2 Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive reagents, though this reaction is generally robust.[1]

Step 1: Reaction Setup

-

Charge a round-bottom flask with Piperazine (4.0 equivalents).[1] Critical: The large excess is mandatory to prevent the formation of the 2,6-bis(piperazinyl)pyridine byproduct.[1]

-

Dissolve in anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate).

-

Add Potassium Carbonate (

, 2.0 equivalents) as a proton scavenger. -

Add 2,6-Difluoropyridine (1.0 equivalent) dropwise at room temperature.

Step 2: Execution

-

Heat the mixture to reflux (approx. 80-82°C for MeCN) under nitrogen atmosphere.

-

Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction is typically complete within 4-6 hours.[1]

Step 3: Workup (Acid-Base Extraction)

-

Cool reaction to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in DCM and wash with water.

-

Purification Trick: Extract the organic layer with 1M HCl. The product (basic) moves to the aqueous phase; non-basic impurities remain in DCM.

-

Wash the acidic aqueous phase with fresh DCM.

-

Basify the aqueous phase to pH >12 using NaOH pellets or 50% NaOH solution.

-

Extract the now-free base product back into DCM (3x).[1]

-

Dry over

, filter, and concentrate to yield the pale yellow oil.

Medicinal Chemistry Applications

The 1-(6-fluoropyridin-2-yl)piperazine structure is a "privileged scaffold" in neuropharmacology.[1]

4.1 Pharmacophore Mapping

In the context of Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) receptors:

-

The Piperazine NH: Protonated at physiological pH, it forms an ionic bond with the aspartic acid residue in Transmembrane Domain 3 (TM3) of the receptor.

-

The Spacer (Linker): In drug candidates, the secondary nitrogen is usually alkylated with a 2-4 carbon chain connecting to a second aromatic system (the "tail").

-

The Fluoropyridine Head: Occupies a hydrophobic pocket. The fluorine atom can engage in specific interactions with serine or threonine residues, or simply modulate the dipole moment to orient the molecule correctly.

4.2 Pathway Logic (Graphviz)[1]

Figure 2: Pharmacophore interactions of the scaffold with GPCR targets.

Analytical Validation

To confirm the identity of the synthesized material, the following spectral characteristics are expected.

-

1H NMR (CDCl3, 400 MHz):

-

19F NMR:

-

Single peak expected around -70 to -75 ppm (relative to

), characteristic of fluoropyridine.[1]

-

-

Mass Spectrometry (ESI+):

- peak at m/z 182.2.

References

-

PubChem Database. "1-(6-fluoropyridin-2-yl)piperazine - Compound Summary."[1] National Center for Biotechnology Information. [Link](Note: Link directs to the specific CAS entry).[1]

Sources

Technical Whitepaper: 1-(6-Fluoropyridin-2-yl)piperazine as a Strategic Pharmacophore Scaffold

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-(6-Fluoropyridin-2-yl)piperazine , a critical pharmacophore in the development of central nervous system (CNS) agents.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block used primarily in the synthesis of serotonin (5-HT) and dopamine (D2/D3) receptor ligands. Structurally, it functions as a bioisostere of the classic 1-(2-pyridyl)piperazine moiety found in anxiolytics like buspirone. The incorporation of the fluorine atom at the 6-position serves two critical medicinal chemistry functions: it blocks a primary site of metabolic oxidation (enhancing in vivo half-life) and modulates the electronic properties of the pyridine ring, influencing receptor binding affinity.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | 1-(6-Fluoropyridin-2-yl)piperazine |

| CAS Number | 223514-16-7 |

| Molecular Formula | C |

| Molecular Weight | 181.21 g/mol |

| Appearance | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility (pH dependent) |

| pKa (Predicted) | ~8.7 (Piperazine secondary amine), ~2.5 (Pyridine nitrogen) |

| SMILES | FC1=CC=CC(N2CCNCC2)=N1 |

Synthetic Pathways

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine relies on Nucleophilic Aromatic Substitution (S

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis via Boc-protection strategy to prevent bis-substitution.

Mechanistic Insight

Direct reaction of 2,6-difluoropyridine with excess piperazine is possible but often leads to the formation of the bis-substituted byproduct (2,6-di(piperazin-1-yl)pyridine). The Boc-protection strategy (Route B below) is the industry standard for high-purity applications as it sterically and chemically prevents double addition.

Experimental Protocols

Protocol A: High-Purity Synthesis (Boc-Route)

Objective: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine dihydrochloride.

Step 1: S

Ar Coupling

-

Setup: Charge a round-bottom flask with 2,6-difluoropyridine (1.0 eq) and 1-Boc-piperazine (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Base: Add potassium carbonate (K

CO -

Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

-

Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (SiO

, 0-30% EtOAc in Hexanes) yields the protected intermediate.

Step 2: Deprotection

-

Dissolution: Dissolve the intermediate in Dichloromethane (DCM) (5 mL/mmol).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane dropwise at 0°C.

-

Completion: Stir at room temperature for 2–4 hours until gas evolution ceases and LCMS confirms Boc removal.

-

Isolation:

-

For Free Base: Basify with sat. NaHCO

, extract with DCM, and concentrate. -

For HCl Salt: Concentrate the reaction mixture, triturate the residue with diethyl ether, and filter the white precipitate.

-

Quality Control Parameters

-

1H NMR (DMSO-d6): Look for pyridine protons (triplet ~7.8 ppm, doublet ~6.6 ppm) and piperazine methylene protons (broad singlets at ~3.0 and ~3.6 ppm).

-

LCMS: Mass peak [M+H]+ = 182.1.

-

Purity: >95% by HPLC (254 nm).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in neuropsychiatry drug discovery.

Structure-Activity Relationship (SAR) Logic

Figure 2: Pharmacophore dissection of the scaffold.

Key Applications

-

Serotonin 5-HT

Agonists: The fluoropyridyl-piperazine moiety mimics the aryl-piperazine headgroup of buspirone, often improving selectivity against alpha-adrenergic receptors. -

Dopamine D2/D3 Partial Agonists: Used in "tail" modifications of antipsychotics (e.g., cariprazine analogs) to fine-tune the balance between D2 antagonism and partial agonism.

-

PET Radiotracers: The fluorine position allows for

F-labeling, enabling the synthesis of PET ligands for mapping neuroreceptor density.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to CO

absorption from air (forms carbamates); the HCl salt is stable.

References

- Synthesis & Reactivity:Nucleophilic Aromatic Substitution of Fluoropyridines. Journal of Organic Chemistry. (General SnAr methodology for 2,6-difluoropyridine).

-

Medicinal Application: Design and Synthesis of Novel Piperazine Derivatives as Multi-Target D2/D3/5-HT1A Ligands. Pharmaceutics Fronts, 2022.[1]

-

Pharmacophore Data: Piperazine Derivatives: A Privileged Scaffold in Modern Medicinal Chemistry. NIH/PubMed Central.

-

Safety Data: Safety Data Sheet: Piperazine Derivatives. Fisher Scientific / Sigma-Aldrich.

Sources

1-(6-Fluoropyridin-2-yl)piperazine molecular weight and formula

High-Performance Pharmacophore & Synthetic Intermediate [1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine is a critical heterocyclic building block used extensively in medicinal chemistry, particularly in the development of serotonergic (5-HT) and dopaminergic ligands.[1][2] Its structure combines a lipophilic, electron-deficient fluoropyridine ring with a hydrophilic, basic piperazine moiety.[1] This guide details its physicochemical properties, validated synthetic protocols, and structural utility in drug design.[3]

Part 1: Physicochemical Profile[1][4][5]

The following data characterizes the free base form of the molecule. Researchers utilizing salt forms (e.g., hydrochloride or fumarate) must account for the counterion mass in stoichiometric calculations.

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | 1-(6-Fluoropyridin-2-yl)piperazine | IUPAC |

| Common Identifiers | 1-(6-Fluoro-2-pyridyl)piperazine | |

| CAS Number | 223514-16-7 | Primary identifier for free base [1] |

| Molecular Formula | C₉H₁₂FN₃ | |

| Molecular Weight | 181.21 g/mol | Monoisotopic Mass: 181.1015 |

| Appearance | Pale yellow oil or low-melting solid | Tendency to darken upon oxidation |

| Boiling Point | ~320°C (Predicted) | |

| LogP | ~1.2 | Moderate lipophilicity |

| pKa (Piperazine NH) | ~8.9 | Basic center, protonatable |

| pKa (Pyridine N) | ~2.5 | Weakly basic due to F-atom electron withdrawal |

Part 2: Synthetic Methodology (Expert Protocol)[1]

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine relies on a Nucleophilic Aromatic Substitution (

Reaction Logic & Causality[1]

-

Substrate: 2,6-Difluoropyridine is used as the electrophile.[1][4] The symmetry of this starting material eliminates regioselectivity issues (substitution at position 2 is identical to position 6).

-

Nucleophile: Piperazine acts as the nucleophile.[4]

-

Critical Control Point: A large excess of piperazine (3–5 equivalents) is mandatory .

-

Why? If stoichiometric amounts (1:1) are used, the product (which still contains a nucleophilic secondary amine) can compete with the starting piperazine, leading to the formation of the unwanted bis-substituted byproduct: 2,6-di(piperazin-1-yl)pyridine.[1]

-

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Piperazine (5.0 equiv) and Potassium Carbonate (

, 2.0 equiv). -

Solvation: Add anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate).

-

Note: DMF accelerates the reaction due to better solubility of the carbonate base but is harder to remove during workup. MeCN is preferred for easier evaporation.

-

-

Addition: Add 2,6-Difluoropyridine (1.0 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

-

Workup (Purification):

-

Cool to room temperature. Filter off inorganic salts (

/KF).[1] -

Concentrate the filtrate under reduced pressure to remove solvent.

-

Crucial Step: Partition the residue between Water and Ethyl Acetate. The excess piperazine is highly water-soluble and will remain in the aqueous phase, while the product extracts into the organic phase.

-

Dry organic layer over

, filter, and concentrate.

-

-

Yield: Expect 85–95% yield of pale yellow oil.

Workflow Visualization

Figure 1: Validated synthetic workflow for mono-substitution via SNAr, highlighting the removal of excess piperazine.

Part 3: Structural Biology & Medicinal Utility[1][3][5][8]

This scaffold is not merely a linker; it is an active pharmacophore.[5] Its utility in drug development (e.g., Avapritinib intermediates, 5-HT ligands) stems from three specific structural features [2].[1]

-

Metabolic Blocking (C-F Bond): The fluorine atom at the 6-position blocks oxidative metabolism (hydroxylation) that would typically occur at the

-position of the pyridine ring.[1] This extends the half-life ( -

Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the pyridine ring. This lowers the

of the pyridine nitrogen, reducing non-specific binding to plasma proteins compared to non-fluorinated analogs. -

Piperazine Handle: The secondary amine (

) remains available for further functionalization (e.g., amide coupling, reductive amination) to attach the "warhead" or specificity-determining moiety of the drug.[1]

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore analysis detailing the medicinal chemistry rationale for using this scaffold.[1]

Part 4: Analytical Characterization

To validate the identity of the synthesized material, compare against these standard spectral markers.

1. ¹H-NMR (DMSO-d₆, 400 MHz):

-

Pyridine Protons: Look for a distinctive pattern in the aromatic region (6.0–8.0 ppm). The 6-fluoro substitution breaks the symmetry, typically showing two doublets (or dd) and one triplet (t) for the H3, H4, H5 protons.[1]

-

Piperazine Protons: Two multiplets around 3.4–3.6 ppm (adjacent to Pyridine) and 2.8–3.0 ppm (adjacent to NH).[1]

2. HPLC Method (Quality Control):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine backbone).[1]

-

Retention: The compound is relatively polar; expect early elution compared to fully lipophilic drugs.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Signal Word: Warning.

-

Precautionary Statements:

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Piperazines can absorb

from the air to form carbamates if left open.

References

-

PubChem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

-

Mokrov, G. V., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

- 1. 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | 127561-18-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(6-Fluoropyridin-2-yl)piperazine | 223514-16-7 | Benchchem [benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

1-(6-Fluoropyridin-2-yl)piperazine mechanism of action

1-(6-Fluoropyridin-2-yl)piperazine: Pharmacophore Dynamics & Synthetic Utility

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) is a high-value "privileged scaffold" in medicinal chemistry, rather than a standalone therapeutic agent. It serves as a critical pharmacophore in the design of neuropsychiatric drugs (targeting 5-HT and Dopamine receptors) and, more recently, covalent inhibitors for ubiquitin-specific proteases (USP7).

Its mechanism of action is defined by two distinct roles:

-

Pharmacological Ligand: It functions as the primary recognition motif for G-Protein Coupled Receptors (GPCRs), where the 6-fluoro substitution modulates metabolic stability and receptor subtype selectivity.

-

Synthetic Module: It acts as a nucleophilic building block, introducing a metabolically robust aryl-piperazine moiety via Nucleophilic Aromatic Substitution (SNAr).

Pharmacological Mechanism of Action

The 1-(6-Fluoropyridin-2-yl)piperazine moiety is engineered to optimize the "arylpiperazine" class of ligands, which are classic templates for serotonin (5-HT) and dopamine (D) receptor modulation.

Receptor Binding Dynamics (5-HT1A / D2)

The scaffold operates through a conserved binding mode within the orthosteric site of aminergic GPCRs.

-

Ionic Anchor: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3) of the receptor. This interaction is the thermodynamic driver of binding.

-

Hydrophobic Interaction: The 6-fluoropyridine ring occupies a hydrophobic pocket formed by aromatic residues (e.g., Trp6.48, Phe6.52) in TM6.

-

The "Fluoro-Switch":

-

Metabolic Blockade: The C6 position of the pyridine ring is highly susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at this position blocks this metabolic soft spot, significantly extending the in vivo half-life of the parent drug.

-

Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the pyridine ring. This alters the

-

-

Signaling Pathway Visualization

Upon binding, derivatives containing this scaffold typically stabilize the active conformation of the 5-HT1A receptor, triggering Gi/o protein coupling.

Figure 1: Signal transduction pathway activated by 5-HT1A agonists containing the arylpiperazine scaffold. The ligand triggers G-protein dissociation, leading to neuronal inhibition via cAMP reduction and hyperpolarization.

Synthetic Mechanism & Reactivity[1][2]

For drug development, the utility of 1-(6-Fluoropyridin-2-yl)piperazine lies in its ability to be rapidly synthesized or coupled to complex cores.

Synthesis via SNAr

The synthesis exploits the electron-deficient nature of the pyridine ring. The presence of the electronegative nitrogen and fluorine atoms activates the ring for Nucleophilic Aromatic Substitution (SNAr).

-

Reaction: 2,6-Difluoropyridine + Piperazine

1-(6-Fluoropyridin-2-yl)piperazine -

Mechanism:

-

Attack: The lone pair of the piperazine nitrogen attacks the C2 position of the pyridine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the ring nitrogen.

-

Elimination: The fluoride ion (a good leaving group) is expelled, restoring aromaticity.

-

Key Causality: The use of excess piperazine is critical to prevent the formation of the bis-substituted byproduct (where both fluorines are replaced).

Synthetic Workflow Diagram

Figure 2: Synthetic route for the generation of the scaffold via Nucleophilic Aromatic Substitution.

Experimental Protocols

The following protocols are designed to validate the biological activity and chemical purity of the scaffold.

Radioligand Binding Assay (5-HT1A)

Purpose: To determine the binding affinity (

| Step | Procedure | Critical Mechanistic Note |

| 1. Membrane Prep | Homogenize CHO cells expressing h5-HT1A receptors. | Preserves receptor conformation. |

| 2. Incubation | Incubate membranes with | 8-OH-DPAT is the gold-standard agonist radioligand. |

| 3. Equilibrium | Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4). | Ensures thermodynamic equilibrium is reached. |

| 4. Termination | Rapid filtration through GF/B filters pre-soaked in 0.5% PEI. | PEI reduces non-specific binding of the ligand to the filter. |

| 5. Analysis | Measure radioactivity via liquid scintillation counting. Calculate |

Microsomal Stability Assay

Purpose: To verify the metabolic stability conferred by the fluorine substitution.

-

System: Pooled human liver microsomes (HLM).

-

Reaction: Incubate test compound (1

M) with NADPH regenerating system at 37°C. -

Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

-

Detection: Analyze supernatant via LC-MS/MS.

-

Success Metric: A half-life (

) > 30 minutes indicates successful metabolic blockade of the pyridine ring.

References

-

Glennon, R. A., et al. (1988).[1] "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands."[2][1] Journal of Medicinal Chemistry.

-

Perrone, R., et al. (1995).[2] "High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines."[2] Journal of Medicinal Chemistry.

-

Kuś, C., et al. (2023). "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." Molecules.

-

Loughborough University. (2017). "Synthesis of fluorinated drug scaffolds using SNAr substitution reactions." Research Repository.

-

Schiemer, J., et al. (2025). "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors." ChemMedChem.

Sources

Technical Guide: 1-(6-Fluoropyridin-2-yl)piperazine Biological Activity

[1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS: 223514-16-7) is a specialized heterocyclic building block and pharmacophore widely utilized in medicinal chemistry.[1][2] It belongs to the class of arylpiperazines , a "privileged structure" in drug discovery known for its high affinity toward G-protein-coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) subtypes.

Unlike its non-fluorinated analog 1-(2-pyridyl)piperazine (a metabolite of azaperone), the 6-fluoro derivative incorporates a halogen atom at the ortho position relative to the pyridine nitrogen. This structural modification serves two critical functions: it modulates the basicity of the pyridine ring via inductive effects and blocks metabolic oxidation at the susceptible 6-position, thereby enhancing the pharmacokinetic profile of derived ligands.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

The compound consists of a piperazine ring attached to a pyridine ring substituted with a fluorine atom at the 6-position.[1][3][4][5]

| Property | Data |

| Systematic Name | 1-(6-Fluoropyridin-2-yl)piperazine |

| CAS Number | 223514-16-7 |

| Molecular Formula | C9H12FN3 |

| Molecular Weight | 181.21 g/mol |

| pKa (Calculated) | ~8.5 (Piperazine N), ~2.0 (Pyridine N) |

| LogP | ~1.2 (Moderate Lipophilicity) |

| Key Structural Feature | 2-Pyridylpiperazine core with 6-Fluoro substitution |

The "Fluorine Effect" in Ligand Design

The introduction of fluorine at the C6 position is not merely cosmetic; it fundamentally alters the molecule's biological interaction:

-

Metabolic Blockade: The C6 position of the pyridine ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks this site, prolonging the half-life of drugs containing this moiety.

-

Electronic Modulation: Fluorine is highly electronegative. Its presence lowers the electron density of the pyridine ring, reducing the basicity of the pyridine nitrogen. This can fine-tune the electrostatic interaction with the conserved Aspartate residue (Asp3.32) in aminergic GPCR binding pockets.

Biological Activity & Pharmacodynamics[5][6]

GPCR Receptor Affinity

The 1-(2-pyridyl)piperazine scaffold is a classic pharmacophore for Serotonin 5-HT1A and Dopamine D2/D3 receptors. The 1-(6-fluoropyridin-2-yl)piperazine derivative retains this profile but often exhibits altered selectivity ratios.

-

5-HT1A Receptor: Acts as a partial agonist or antagonist depending on the linker and "tail" group attached to the distal piperazine nitrogen. The piperazine nitrogen (N4) is the primary protonation site, forming a salt bridge with Asp116 (in 5-HT1A).

-

5-HT3 Receptor: Some pyridylpiperazines show antagonism at ligand-gated ion channels (5-HT3), contributing to anti-emetic properties.

-

Dopamine Receptors: The scaffold provides a baseline affinity for D2/D4 receptors, often exploited in the design of atypical antipsychotics.

Mechanistic Pathway

The biological activity is mediated through the "message-address" concept:

-

Message (The Head): The 1-(6-fluoropyridin-2-yl)piperazine moiety acts as the "message," binding to the orthosteric site of the receptor.

-

Address (The Tail): When used in drug design, a linker and a second aromatic system are attached to the N4 of the piperazine to provide subtype selectivity (the "address").

Visualization of Signaling Logic

The following diagram illustrates the role of this scaffold in modulating serotonergic signaling.

Caption: Mechanistic flow of the fluorinated scaffold interacting with GPCR targets.

Experimental Protocols

Synthesis (Self-Validating Protocol)

This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

2,6-Difluoropyridine (1.0 eq)

-

Piperazine (3.0 eq) – Excess used to prevent bis-substitution.

-

Solvent: Acetonitrile (ACN) or DMF.

-

Base: Potassium Carbonate (

) (optional if excess piperazine is used).

Step-by-Step Methodology:

-

Preparation: Dissolve Piperazine (30 mmol) in Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 2,6-Difluoropyridine (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The product will appear as a new spot with lower -

Workup: Cool to room temperature. Filter off the piperazine hydrofluoride salt precipitate.

-

Extraction: Evaporate the solvent. Dissolve the residue in DCM and wash with water (3x) to remove excess piperazine.

-

Purification: Dry the organic layer over

, filter, and concentrate. If necessary, purify via column chromatography (Silica gel, DCM/MeOH gradient).

Validation Check:

-

1H NMR (CDCl3): Look for the characteristic piperazine multiplet at

2.8–3.0 ppm and 3.4–3.6 ppm. The pyridine protons will show a distinct coupling pattern due to the remaining fluorine (dd or td splitting).

Synthesis Workflow Diagram

Caption: Step-by-step synthesis workflow via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery[1][6]

Positron Emission Tomography (PET)

The 6-fluoro moiety makes this scaffold an ideal candidate for F-18 radiolabeling . By substituting the fluorine with the positron-emitting isotope

Fragment-Based Drug Discovery (FBDD)

In FBDD, 1-(6-fluoropyridin-2-yl)piperazine serves as a high-quality fragment. It possesses:

-

Low Molecular Weight (<200 Da)

-

High Solubility

-

Defined Vector: The secondary amine allows for rapid library expansion ("growing" the molecule).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122163919, 1-(6-Fluoropyridin-2-yl)piperazine. PubChem. Available at: [Link]

- López-Rodríguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for pyridylpiperazine scaffolds in 5-HT1A antagonism).

- Burrows, J. N., et al. (2016). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (Authoritative source on the metabolic stability conferred by fluorine substitution).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 907208-90-6|1-(5-Fluoropyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 223514-16-7: Piperazine,1-(6-fluoro-2-pyridinyl)- [cymitquimica.com]

- 6. N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 1-(6-Fluoropyridin-2-yl)piperazine Pharmacological Profile

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It synthesizes the specific pharmacological attributes of 1-(6-Fluoropyridin-2-yl)piperazine (6-FPP), positioning it not just as a chemical reagent, but as a strategic "privileged structure" in CNS medicinal chemistry.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (hereafter 6-FPP ) is a specialized arylpiperazine pharmacophore widely utilized in the design of high-affinity ligands for serotonin (5-HT) and dopamine receptors. Structurally derived from the non-fluorinated metabolite 1-(2-pyridyl)piperazine (1-PP), 6-FPP is engineered to overcome specific metabolic liabilities and electronic limitations of its parent scaffold.

This guide details the pharmacological advantages of 6-FPP, focusing on its role as a metabolically stabilized bioisostere that retains high affinity for the 5-HT1A orthosteric site while modulating intrinsic activity and blood-brain barrier (BBB) permeability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The introduction of a fluorine atom at the C6 position of the pyridine ring induces significant electronic and steric changes compared to the unsubstituted 1-PP scaffold.

| Property | Data | Relevance to Pharmacology |

| IUPAC Name | 1-(6-Fluoropyridin-2-yl)piperazine | Core identity.[1][2][3] |

| CAS Number | 223514-16-7 | Primary identifier for synthesis/sourcing. |

| Molecular Formula | C9H12FN3 | MW: 181.21 g/mol (Fragment-like).[4] |

| pKa (Piperazine N) | ~8.5 - 8.8 (Est.) | Slightly lower than 1-PP due to electron-withdrawing F. Essential for Asp116 salt bridge. |

| LogP | ~1.2 - 1.5 | Enhanced lipophilicity vs. 1-PP; optimal for CNS penetration. |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of 5. |

The "Fluorine Effect" in Ligand Design

The strategic placement of fluorine at the 6-position serves three critical medicinal chemistry functions:

-

Metabolic Blockade: The C6 position of the pyridine ring in 1-PP is a "soft spot" for oxidative metabolism (hydroxylation). Fluorine blocks this site, extending the half-life (

) of the scaffold. -

Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the pyridine nitrogen. This can reduce non-specific binding and alter the pKa of the piperazine nitrogen via inductive effects, fine-tuning the electrostatic interaction with the receptor.

-

Conformational Bias: The C-F bond prefers specific dipole orientations, potentially locking the piperazine ring into a bioactive conformation that favors receptor docking.

Pharmacodynamics: Receptor Binding & Signaling

6-FPP is primarily a serotonergic pharmacophore . It functions as the "head group" in Long-Chain Arylpiperazine (LCAP) drugs, anchoring the molecule into the orthosteric binding pocket of the G-protein coupled receptor (GPCR).

Primary Target: 5-HT1A Receptor

-

Binding Mode: The protonated secondary amine of the piperazine ring forms a critical salt bridge with Asp116 in Transmembrane Domain 3 (TM3) of the 5-HT1A receptor. The fluoropyridine ring engages in

- -

Affinity (Ki): As a free fragment, 6-FPP exhibits moderate affinity (Ki

10–100 nM). However, when linked to a "tail" moiety (as seen in PET tracers or antipsychotics), the affinity improves drastically to sub-nanomolar levels (Ki < 1 nM). -

Functional Activity: 6-FPP derivatives often act as neutral antagonists or partial agonists , depending on the linker and tail group. The fluorine substitution tends to favor antagonist profiles by slightly altering the steric fit preventing the full conformational change required for G-protein activation.

Secondary Targets (Selectivity Profile)

-

5-HT1B / 5-HT2C: Moderate affinity.[1] The fluorine substitution often improves selectivity against alpha-adrenergic receptors (

) compared to non-fluorinated analogs, reducing cardiovascular side effects (e.g., orthostatic hypotension). -

Dopamine D2/D3: 6-FPP derivatives frequently exhibit "dual activity" (5-HT1A + D2), a desired profile for atypical antipsychotics.

Figure 1: Pharmacodynamic mechanism and the metabolic protective role of the fluorine substitution.

Experimental Protocols

Synthesis of 6-FPP (Nucleophilic Aromatic Substitution)

This protocol describes the synthesis of 6-FPP from 2,6-difluoropyridine. This is a standard

Reagents:

-

2,6-Difluoropyridine (1.0 eq)

-

Piperazine (5.0 eq, excess to prevent bis-substitution)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Piperazine (5.0 eq) and

in MeCN. -

Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine). Dry organic layer over

. Purify via column chromatography (Silica gel, DCM -> 5% MeOH/DCM). -

Yield: Expect 80–90% yield of a pale yellow oil or solid.

In Vitro Radioligand Binding Assay (5-HT1A)

To validate the affinity of 6-FPP or its derivatives.

Materials:

-

Membrane Source: HEK293 cells stably expressing human 5-HT1A receptors.

-

Radioligand:

-8-OH-DPAT (0.5 nM). -

Non-specific binding: Defined by 10

M Serotonin (5-HT).

Protocol:

-

Incubation: Mix membrane homogenate (20

g protein) with -

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Determine

using non-linear regression. Calculate

Applications in Drug Development[8][9][10]

PET Radiochemistry

6-FPP is a critical precursor for Fluorine-18 labeled PET tracers. The 2-fluoropyridine moiety is amenable to nucleophilic

-

Example: N-(4-[

F]-fluoropyridin-2-yl)piperazine derivatives have been developed to map neuroreceptor distribution in neuropsychiatric disorders.[5]

Structure-Activity Relationship (SAR) Studies

In SAR campaigns, 6-FPP is used to:

-

Probe Steric Bulk: Test if the receptor pocket can accommodate the slightly larger fluorine atom compared to hydrogen.

-

Improve ADME: Replace 1-(2-pyridyl)piperazine groups in lead compounds to fix high clearance issues.

Figure 2: Decision logic for incorporating 6-FPP into a drug discovery pipeline.

Safety & Toxicology

While specific toxicological data for the isolated 6-FPP fragment is limited, it shares the general safety profile of arylpiperazines:

-

Acute Toxicity: Likely moderate. Arylpiperazines can induce serotonergic syndrome-like effects (tremor, hyperreflexia) at high doses due to 5-HT activation.

-

Handling: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, fume hood).

-

Metabolites: The fluorinated pyridine ring is generally stable, but potential cleavage could release fluoride ions (unlikely under physiological conditions, but relevant for high-dose toxicology).

References

-

Benchchem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Product Data. Retrieved from

-

Lemos, C., et al. (2014). N-(4-[18F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635.[5] New PET tracers of serotonin 5-HT(1A) receptors. European Journal of Medicinal Chemistry. Retrieved from

-

Glennon, R. A., et al. (1988).[1] Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Journal of Medicinal Chemistry. Retrieved from

- Wuest, F., et al. (2005). Synthesis and radiopharmacological evaluation of 18F-labelled 5-HT1A receptor ligands. Nuclear Medicine and Biology. (Contextual citation for 18F-pyridylpiperazine chemistry).

-

PubChem. (n.d.). 1-(6-Fluoropyridin-2-yl)piperazine Compound Summary. Retrieved from

Sources

- 1. Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 223514-16-7: Piperazine,1-(6-fluoro-2-pyridinyl)- [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-(6-Fluoropyridin-2-yl)piperazine | 223514-16-7 | Benchchem [benchchem.com]

- 5. N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635. New PET tracers of serotonin 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: 1-(6-Fluoropyridin-2-yl)piperazine in CNS Polypharmacology

The following technical guide details the role, synthesis, and pharmacological application of 1-(6-Fluoropyridin-2-yl)piperazine , a privileged scaffold in modern CNS drug discovery.

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine represents a high-value "privileged structure" in neuropharmacology. It serves as a bioisostere to the classical arylpiperazine moiety (found in drugs like aripiprazole and trazodone) but offers distinct physicochemical advantages. By replacing the phenyl ring with a pyridine core and adding a fluorine substituent, medicinal chemists achieve three critical optimizations:

-

Metabolic Blockade: The fluorine atom at the C6 position blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending half-life (

). -

Electronic Tuning: The electron-deficient pyridine ring reduces the basicity of the distal piperazine nitrogen (

), optimizing lipophilicity ( -

Receptor Selectivity: This scaffold exhibits a high affinity for Serotonin 5-HT

(agonist) and Dopamine D

Pharmacology & Mechanism of Action[1][2]

The "Serotonin-Dopamine" Interface

The 1-(6-Fluoropyridin-2-yl)piperazine moiety functions as a "warhead" for G-protein coupled receptors (GPCRs). Its efficacy stems from its ability to adopt a conformation that mimics the endogenous neurotransmitters serotonin and dopamine.

-

5-HT

Receptor (Agonism): The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain. The fluoropyridine ring engages in -

D

Receptor (Partial Agonism/Antagonism): Depending on the linker and "tail" attached to the

Visualizing the Signaling Pathway

The following diagram illustrates the dual-pathway modulation typical of drugs utilizing this scaffold.

Figure 1: Dual-signaling mechanism of fluoropyridine-piperazine ligands targeting 5-HT1A and D2 receptors.

Medicinal Chemistry & Synthesis[1][2][3][4][5][6][7]

Structural Advantages

| Property | Phenylpiperazine (Standard) | 6-Fluoropyridin-2-yl (Optimized) | Impact |

| LogP | High (~2.5) | Moderate (~1.8) | Improved solubility without sacrificing BBB permeability. |

| pKa (N4) | ~9.8 | ~8.5 | Reduced ionization at physiological pH improves membrane diffusion. |

| Metabolic Stability | Low (Ring hydroxylation) | High | Fluorine blocks C6 oxidation; Pyridine N reduces electron density. |

| H-Bonding | Donor only (NH) | Donor + Acceptor (Pyridine N) | Additional binding vector for receptor selectivity. |

Experimental Protocol: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine

Methodology: Nucleophilic Aromatic Substitution (S

Reagents:

-

2,6-Difluoropyridine (1.0 eq)

-

Piperazine (anhydrous, 3.0 - 5.0 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 80°C

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with anhydrous piperazine (5.0 eq) and

(2.0 eq) in MeCN. -

Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise over 15 minutes. Note: Exothermic reaction; control addition rate.

-

Reflux: Heat the mixture to 80°C under

atmosphere for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS. -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, KF). -

Concentrate the filtrate under reduced pressure.

-

-

Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine), then brine. Dry over

. -

Isolation: If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH/NH

gradient) to yield the product as a pale yellow oil or solid.

Synthesis Diagram

Figure 2: SNAr synthetic pathway minimizing bis-substitution byproducts.

Experimental Validation: Radioligand Binding Assay

To validate the affinity of the synthesized scaffold or its derivatives, a competition binding assay is the gold standard.

Objective: Determine the inhibition constant (

Protocol:

-

Membrane Preparation: Use CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT

receptors. Homogenize in ice-cold Tris-HCl buffer. -

Radioligand: [

H]-8-OH-DPAT (Specific agonist for 5-HT -

Non-specific Binding: Define using 10

M Serotonin (5-HT). -

Incubation:

-

Mix: 50

L Membrane prep + 50 -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using non-linear regression and convert to

References

-

Design of Multitarget Ligands: Wang, G., et al. (2022). "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists." Thieme Connect.

-

Piperazine Pharmacology: Pettibone, D. J., & Williams, M. (1984).[1] "Serotonin-releasing effects of substituted piperazines in vitro." Biochemical Pharmacology.

-

Scaffold Synthesis: Patent US6603003B2. "Method for the preparation of piperazine and its derivatives."[2][3][4][5][6][7][8]

- CNS Drug Discovery: Robichaud, A. J., et al. (2006). "Recent advances in selective serotonin 5-HT1A receptor modulators." Annual Reports in Medicinal Chemistry.

- Bioisosterism in CNS: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

- 1. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. hzdr.de [hzdr.de]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

1-(6-Fluoropyridin-2-yl)piperazine: A Privileged Scaffold for Multitarget Dopamine Agonism

[1]

Content Type: Technical Monograph & Experimental Guide Subject: CAS 223514-16-7 | Pharmacophore Analysis & Application Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

1-(6-Fluoropyridin-2-yl)piperazine (CAS 223514-16-7) represents a critical "privileged structure" in the design of atypical antipsychotics and antiparkinsonian agents.[1] Functioning as a bioisostere of the classical phenylpiperazine moiety, this scaffold offers a tuned pharmacological profile characterized by high affinity for Dopamine D2/D3 receptors and Serotonin 5-HT1A receptors.

Unlike the unsubstituted 1-(2-pyridyl)piperazine (1-PP), the introduction of a fluorine atom at the C6 position of the pyridine ring serves two pivotal roles: it blocks metabolic oxidation (a common clearance pathway for pyridinylpiperazines) and modulates the electronic density of the pyridine nitrogen, thereby influencing receptor binding kinetics. This guide details the synthesis, pharmacological mechanism, and experimental validation of this moiety as a partial dopamine agonist.[2][3]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(6-Fluoropyridin-2-yl)piperazine |

| CAS Registry Number | 223514-16-7 |

| Molecular Formula | C9H12FN3 |

| Molecular Weight | 181.21 g/mol |

| pKa (Calculated) | ~8.4 (Piperazine N4), ~2.1 (Pyridine N) |

| LogP | 0.98 (Predicted) |

| H-Bond Donors/Acceptors | 1 / 4 |

Synthesis Strategy: Nucleophilic Aromatic Substitution (SnAr)[1]

The most robust route to 1-(6-Fluoropyridin-2-yl)piperazine avoids transition metal catalysis (Buchwald-Hartwig) in favor of a direct Nucleophilic Aromatic Substitution (

Mechanism of Synthesis

The reaction proceeds via a Meisenheimer complex intermediate. The use of excess piperazine acts as both the nucleophile and the base to scavenge the generated hydrofluoric acid (HF).

Figure 1:

Detailed Protocol

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-difluoropyridine (1.15 g, 10 mmol) in DMSO (15 mL).

-

Nucleophile Addition: Add piperazine (anhydrous, 2.58 g, 30 mmol). Note: Excess piperazine prevents the formation of the bis-substituted byproduct.

-

Reaction: Heat the mixture to 90°C under an argon atmosphere for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Quenching: Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).

-

Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 30 mL).

-

Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO.

-

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

).

Pharmacology: Dopaminergic Signaling & Selectivity[2]

This scaffold acts primarily as a partial agonist at dopamine D2 and D3 receptors. The "fluorine effect" is critical here: it lowers the basicity of the adjacent pyridine nitrogen compared to the non-fluorinated analog, altering the electrostatic interaction with the conserved Aspartate (Asp 3.32) residue in the receptor's orthosteric binding pocket.

Mechanism of Action (MOA)

Upon binding to the D2 receptor, the ligand stabilizes a specific receptor conformation that facilitates

Figure 2: Signal transduction pathway illustrating biased partial agonism at the D2 receptor.[1]

Receptor Selectivity Profile

| Receptor | Affinity ( | Functional Activity | Clinical Relevance |

| Dopamine | 10–50 nM | Partial Agonist | Antipsychotic efficacy; modulation of positive symptoms.[1] |

| Dopamine | 5–20 nM | Partial Agonist | Cognitive enhancement; negative symptom treatment. |

| Serotonin | < 10 nM | Agonist | Anxiolytic effects; counteracts D2-induced EPS.[1] |

| Alpha-1 Adrenergic | > 500 nM | Antagonist | Low affinity reduces risk of orthostatic hypotension. |

Note: Values are approximate and dependent on the specific linker/tail if the scaffold is part of a larger molecule.

Experimental Validation Protocols

To validate the activity of this scaffold, the following assays are standard in the field.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

-

Membrane Prep: Use CHO cells stably expressing human

receptors. -

Radioligand:

-N-Methylspiperone (0.2 nM).[1] -

Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of 1-(6-Fluoropyridin-2-yl)piperazine (

to -

Termination: Filter through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

B. GTP S Functional Assay (Efficacy)

Objective: Measure intrinsic efficacy (agonist vs. antagonist).[4]

-

Setup: Incubate membranes with

(0.1 nM) and GDP (10 µM). -

Treatment: Add test compound.

-

Measurement: Determine the increase in

binding compared to basal levels (0%) and full agonist response (Dopamine, 100%). -

Interpretation:

-

< 20%: Antagonist/Weak Partial Agonist.

-

20–80%: Partial Agonist (Ideal for stabilization).

-

> 80%: Full Agonist.

-

Structure-Activity Relationship (SAR) Insights

The 6-Fluoro substituent is not merely decorative; it is a strategic medicinal chemistry modification.

-

Metabolic Blockade: The C6 position of the pyridine ring is electron-deficient and prone to oxidative attack by Cytochrome P450 enzymes. Fluorine substitution at this position sterically and electronically blocks this metabolic soft spot, significantly increasing the half-life (

) of the molecule compared to 1-(2-pyridyl)piperazine.[1] -

Basicity Modulation: The electron-withdrawing nature of fluorine reduces the

of the pyridine nitrogen. This reduces the energy penalty for desolvation upon entering the hydrophobic binding pocket of the GPCR, potentially enhancing affinity.

References

-

Synthesis and Biological Evaluation of Novel Piperazine Derivatives. Journal of Medicinal Chemistry. (2022). Discusses the bioisosteric replacement of phenylpiperazines with fluoropyridines. [1]

-

Dopamine D2/D3 Receptor Partial Agonists in Neuropsychiatry. NIH National Library of Medicine. Detailed review of the signaling mechanisms of arylpiperazine-based agonists.

-

1-(6-Fluoropyridin-2-yl)piperazine Building Block Data. ChemicalBook. Physical properties and commercial availability.

-

Pharmacology of Pyridinylpiperazines. Wikipedia. General overview of the class including 1-(2-pyridinyl)piperazine derivatives.

-

Biased Signaling of Dopamine D2 Receptors. Nature Communications. Explains the G-protein vs Beta-arrestin pathways relevant to partial agonists. [1]

Sources

- 1. 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine | 127561-18-6 [chemicalbook.com]

- 2. Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(6-Fluoropyridin-2-yl)piperazine: A Technical Guide to Serotonergic Scaffold Design

Executive Summary

This technical guide analyzes 1-(6-Fluoropyridin-2-yl)piperazine , a critical pharmacophore in the design of serotonin (5-HT) receptor ligands. Unlike non-selective arylpiperazines (e.g., mCPP), the incorporation of a pyridine ring and a fluorine substituent at the 6-position offers a distinct electronic and metabolic profile. This scaffold is widely utilized as a "warhead" in the development of "biased" ligands for 5-HT1A (anxiolytic/antidepressant) and 5-HT1B receptors, as well as multitarget agents for Parkinson’s disease and schizophrenia.

This document details the synthesis, pharmacological mechanism, and experimental validation of this motif, designed for medicinal chemists and pharmacologists.

Part 1: Pharmacological Mechanism & Structure-Activity Relationship (SAR)

The Arylpiperazine "Privileged Structure"

The arylpiperazine moiety is a "privileged structure" in neuropsychopharmacology, capable of binding to multiple G-Protein Coupled Receptors (GPCRs).

-

The Protonated Nitrogen: The distal nitrogen of the piperazine ring (N4) is protonated at physiological pH. It forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain (TM3) of 5-HT receptors.

-

The Aromatic Head Group: The 6-fluoropyridine ring engages in

-

The "Fluorine Effect"

Substituting the phenyl ring with a 6-fluoropyridine offers three distinct advantages over standard phenylpiperazines:

-

Metabolic Stability: The fluorine atom at the 6-position blocks metabolic oxidation (hydroxylation) at a reactive site, significantly extending the half-life (

) of the ligand. -

Basicity Modulation: The pyridine nitrogen reduces the lipophilicity (LogP) compared to a benzene ring, improving water solubility and reducing non-specific binding.

-

Electronic Tuning: The electron-withdrawing nature of fluorine, combined with the pyridine nitrogen, alters the electron density of the aromatic ring, fine-tuning the affinity for 5-HT1A vs. D2 receptors.

Signaling Pathway (5-HT1A Agonism)

Upon binding, 1-(6-Fluoropyridin-2-yl)piperazine derivatives typically act as partial agonists at the 5-HT1A receptor. This triggers the

Figure 1: Signal transduction pathway for 5-HT1A agonism. The ligand triggers Gi/o coupling, leading to adenylyl cyclase inhibition and membrane hyperpolarization.

Part 2: Chemical Synthesis Protocols

The synthesis of 1-(6-Fluoropyridin-2-yl)piperazine is best achieved via Nucleophilic Aromatic Substitution (

Reagents & Materials[1]

-

Starting Material: 2,6-Difluoropyridine (CAS: 1539-45-3).

-

Nucleophile: Piperazine (Anhydrous).

-

Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF).

-

Base: Potassium Carbonate (

) or excess piperazine.

Step-by-Step Synthesis Protocol

Objective: Synthesize 1-(6-Fluoropyridin-2-yl)piperazine with >95% purity.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (4.0 eq, excess is critical to prevent bis-substitution) in Acetonitrile (10 volumes).

-

Addition: Add Potassium Carbonate (2.0 eq) to the solution.

-

Initiation: Dropwise add 2,6-Difluoropyridine (1.0 eq) at room temperature. Note: The reaction is exothermic.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] -

Work-up:

-

Purification:

-

Dissolve the residue in DCM and wash with water (to remove excess piperazine).

-

Extract the organic layer, dry over

, and concentrate. -

Optional: Convert to Hydrochloride salt by adding 4M HCl in Dioxane for long-term stability.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (

Part 3: Experimental Validation (In Vitro Assays)

To validate the synthesized compound as a functional serotonin agonist, the following assays are standard.

Radioligand Binding Assay ( Determination)

This assay determines the affinity of the ligand for the 5-HT1A receptor.

-

Receptor Source: HEK-293 cells stably expressing human 5-HT1A receptors.

-

Radioligand:

-8-OH-DPAT (0.5 nM). -

Non-specific Binding: Defined using 10

Serotonin (5-HT). -

Protocol:

-

Incubate cell membranes (20

protein) with radioligand and varying concentrations of test compound ( -

Incubate for 60 min at

. -

Terminate by rapid filtration through GF/B filters.

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to

-

Functional GTP S Binding Assay ( )

This assay measures the functional activation of the G-protein (agonism).

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable -

Data Interpretation:

-

Full Agonist: Efficacy (

) comparable to Serotonin (100%). -

Partial Agonist:

typically 40–80% (common for arylpiperazines). -

Antagonist: No increase in binding; blocks agonist effect.

-

Comparative Data Profile

The following table summarizes the expected pharmacological profile based on SAR data of similar pyridylpiperazines [1, 2].

| Parameter | Value (Approx.) | Significance |

| 5-HT1A Affinity ( | 1 – 20 nM | High affinity binding (Therapeutic range). |

| 5-HT2A Affinity ( | > 500 nM | Low affinity (Reduces hallucinogenic side effects). |

| D2 Receptor Affinity | 10 – 100 nM | Moderate affinity (Potential for antipsychotic multitargeting). |

| LogP (Lipophilicity) | 1.5 – 2.0 | Optimal for Blood-Brain Barrier (BBB) penetration. |

| Metabolic Stability | High | Fluorine blocks C6-oxidation; Pyridine reduces ring opening. |

References

-

Murasaki, M., & Miura, S. (1992). The future of 5-HT1A receptor agonists (Aryl-piperazine derivatives).[3] Progress in Neuro-Psychopharmacology and Biological Psychiatry, 16(6), 833-845.[3] Link

-

Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists.[4][5] Thieme Connect. Link

-

Dudek, M., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes.[6] Pharmacological Reports. Link

-

Cochran, B. M., & Michael, F. E. (2008). Synthesis of piperazines.[7] Organic Letters, 10, 329-332.[7] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. etd.auburn.edu [etd.auburn.edu]

- 3. The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperazine synthesis [organic-chemistry.org]

1-(6-Fluoropyridin-2-yl)piperazine structure-activity relationship (SAR) studies

Structure-Activity Relationship (SAR), Synthesis, and Pharmacological Profiling

Executive Summary

The 1-(6-Fluoropyridin-2-yl)piperazine moiety represents a privileged scaffold in modern medicinal chemistry, particularly within the design of Central Nervous System (CNS) agents targeting Serotonin (5-HT) and Dopamine (D) GPCRs. This guide analyzes the fragment's utility as a bioisostere of the classic phenylpiperazine, detailing the specific electronic and metabolic advantages conferred by the C6-fluorine substitution.

By integrating the 6-fluoro group, medicinal chemists achieve a dual optimization: metabolic blockade of the oxidation-prone pyridine ring and electronic tuning of the piperazine nitrogen basicity, directly influencing membrane permeability and receptor residence time.

The Fluorine Advantage: Electronic & Metabolic Landscape

The transition from a standard 2-pyridylpiperazine to the 6-fluoro derivative is not merely structural; it is a calculated physicochemical maneuver.

Electronic Modulation (pKa and Lipophilicity)

The fluorine atom at the 6-position exerts a strong inductive effect ($ -I $), withdrawing electron density from the pyridine ring.

-

Basicity Reduction: The electron-withdrawing nature reduces the electron density available at the pyridine nitrogen.[1] While the distal piperazine nitrogen ($ N^4 $) remains basic (pKa ~8.5–9.0), the pyridine nitrogen's ability to act as a hydrogen bond acceptor is modulated.

-

**Lipophilicity ($ \log P

\Delta \log P \approx +0.25 $). This enhances blood-brain barrier (BBB) penetration, a critical requirement for CNS ligands.

Metabolic Blockade (The "Fluorine Wall")

Unsubstituted pyridine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), often leading to N-oxidation or C-hydroxylation at the electron-deficient positions.

-

Mechanism: The C6 position of the pyridine ring is a metabolic "soft spot." Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic route, significantly extending the in vivo half-life ($ T_{1/2} $) of the parent compound.

Synthetic Routes & Process Optimization

The most robust method for constructing this scaffold is Nucleophilic Aromatic Substitution ($ S_NAr $) . The presence of the fluorine at the 6-position activates the ring for nucleophilic attack at the 2-position, while the second fluorine acts as the leaving group (or vice versa, in the case of 2,6-difluoropyridine).

Reaction Mechanism ($ S_NAr $)

The reaction proceeds through a Meisenheimer complex intermediate.[2] The high electronegativity of the fluorine atoms stabilizes the anionic transition state, facilitating the displacement.

Figure 1: $ S_NAr $ pathway for the synthesis of the title compound.[3] The electron-deficient pyridine ring facilitates the addition-elimination mechanism.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(6-Fluoropyridin-2-yl)piperazine from 2,6-difluoropyridine.

| Parameter | Condition | Rationale |

| Substrate | 2,6-Difluoropyridine (1.0 eq) | Symmetric starting material prevents regioselectivity issues. |

| Nucleophile | Piperazine (3.0 - 5.0 eq) | Excess prevents the formation of the "bis" byproduct (di-substitution). |

| Base | Potassium Carbonate ($ K_2CO_3 $) | Scavenges the HF generated; mild enough to prevent decomposition. |

| Solvent | Acetonitrile ($ CH_3CN $) or DMF | Polar aprotic solvents stabilize the polar transition state. |

| Temperature | Reflux (80°C) or Microwave (120°C) | $ S_NAr $ on pyridines requires thermal activation energy. |

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 eq) in Acetonitrile (10 volumes).

-

Addition: Add $ K_2CO_3 $ (2.5 eq) followed by the dropwise addition of 2,6-Difluoropyridine (1.0 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) under $ N_2 $ atmosphere for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water (to remove excess piperazine), dry over $ MgSO_4 $, and concentrate. If necessary, purify via flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).

SAR & Biological Profiling[4][5][6]

The 1-(6-Fluoropyridin-2-yl)piperazine fragment is rarely used as a standalone drug but acts as the "head group" for ligands targeting 5-HT1A, 5-HT2A, and D2 receptors.

Comparative SAR Data

The following table illustrates the impact of the 6-fluoro substitution compared to the unsubstituted pyridine and phenyl analogs in a representative 5-HT1A ligand structure.

Table 1: Fragment Contribution to Receptor Affinity (Hypothetical Representative Data) Data represents trends observed in arylpiperazine SAR studies (e.g., bioisosteres of buspirone/flupirtine analogs).

| Scaffold Fragment (R) | $ K_i $ (nM) 5-HT1A | Metabolic Stability ($ T_{1/2} $ min) | Electronic Effect |

| Phenyl-piperazine | 1.2 | 15 | Baseline (High affinity, rapid metabolism) |

| 2-Pyridyl-piperazine | 2.5 | 28 | N-atom lowers lipophilicity; prone to N-oxidation |

| 6-Fluoro-2-pyridyl | 1.8 | >60 | Optimal Balance: F blocks C6-oxidation; maintains affinity |

| 6-Chloro-2-pyridyl | 5.4 | 55 | Steric bulk of Cl may hinder binding pocket fit |

Receptor Selectivity Logic

The fluorinated pyridine tail dictates the "address" of the molecule within the GPCR transmembrane bundle.

-

5-HT1A Agonism: The protonated piperazine nitrogen forms a salt bridge with the conserved Aspartate (Asp3.32) residue in the receptor. The 6-fluoropyridine moiety sits in the hydrophobic pocket formed by transmembrane helices 3, 5, and 6.

-

Selectivity: The 6-fluoro group reduces affinity for

-adrenergic receptors compared to the phenyl analog, reducing the risk of orthostatic hypotension side effects.

Figure 2: Logical flow of SAR optimization leading to the 6-fluoropyridin-2-yl selection.

Experimental Protocols: Binding Assay

To validate the SAR, a radioligand binding assay is the standard for determining affinity ($ K_i $).

Protocol: 5-HT1A Receptor Binding Assay

Reagents:

-

Membrane Source: HEK-293 cells stably expressing human 5-HT1A receptors.

-

Radioligand: [

]-8-OH-DPAT (Specific Activity ~170 Ci/mmol). -

Non-specific displacer: Serotonin (10

).

Workflow:

-

Preparation: Thaw membrane homogenates and dilute in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM $ MgCl_2 $).

-

Incubation: In 96-well plates, combine:

-

50

Test Compound (various concentrations). -

50

[ -

100

Membrane suspension (10-20

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate $ IC_{50} $ and convert to $ K_i $ using the Cheng-Prusoff equation.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Blair, J. B., et al. (2000). Effect of Ring Fluorination on the Pharmacology of 1-(Pyridin-2-yl)piperazine Derivatives. Journal of Medicinal Chemistry. Link

-

Zhu, Y., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. Link

-

BenchChem Technical Support. (2025). The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery. BenchChem Technical Guides. Link

Sources

Strategic Scaffold: The Discovery and Application of 1-(6-Fluoropyridin-2-yl)piperazine Derivatives

Executive Summary: The Privileged Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the 1-(6-fluoropyridin-2-yl)piperazine moiety represents a high-value "privileged structure." It serves as a superior bioisostere to the classical 1-phenylpiperazine (1-PP) scaffold.

While phenylpiperazines are potent ligands for Serotonin (5-HT) and Dopamine (D) receptors, they often suffer from rapid metabolic oxidation (para-hydroxylation) and non-specific binding. The introduction of the pyridine ring decreases lipophilicity (LogP) and increases water solubility, while the 6-fluorine substituent serves two critical functions:

-

Metabolic Blocking: It obstructs the oxidative attack at the susceptible position.

-

Electronic Modulation: The electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the electrostatic potential map of the ligand without significantly changing steric bulk.

This guide details the synthetic discovery, optimization, and pharmacological profiling of this scaffold.

Structural Rationale & Bioisosterism[1]

The transition from a phenyl ring to a 6-fluoropyridine ring is not merely a cosmetic change; it is a calculated move to optimize Ligand Efficiency (LE) .

Comparative Properties Table

| Property | 1-Phenylpiperazine (Reference) | 1-(6-Fluoropyridin-2-yl)piperazine (Target) | Impact on Drug Design |

| Electronic Character | Electron-rich aromatic ring | Electron-deficient heteroaromatic | Reduced liability for CYP450 oxidation. |

| H-Bonding | None (on ring) | Pyridine N is H-bond acceptor | Potential for additional receptor interactions. |

| Metabolic Soft Spot | Para/Ortho positions highly reactive | Blocked by Fluorine (C6) and Nitrogen (N1) | Increased half-life ( |

| Basicity (Piperazine N) | pKa ~9.8 | pKa ~8.5 - 9.0 | Improved CNS penetration (less ionized at physiological pH). |

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for discovering these derivatives is Nucleophilic Aromatic Substitution (

The Mechanism

The reaction proceeds via a Meisenheimer Complex .[1] The 2,6-difluoropyridine is activated for nucleophilic attack.[1] The high electronegativity of fluorine stabilizes the intermediate anion more effectively than chlorine, making fluorine a superior leaving group in this specific context.

Experimental Workflow

Reagents:

-

Substrate: 2,6-Difluoropyridine (1.0 eq)

-

Nucleophile: Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-substitution]

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (excess) in anhydrous Acetonitrile (0.5 M concentration).

-

Activation: Add

(2.0 eq) to the solution. Ensure the suspension is stirring vigorously. -

Addition: Add 2,6-Difluoropyridine (1.0 eq) dropwise at room temperature. Critical: Rapid addition can lead to exotherms and impurity formation.

-